molecular formula C17H23FN2O5 B5092014 (4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone;oxalic acid

(4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone;oxalic acid

Cat. No.: B5092014
M. Wt: 354.4 g/mol
InChI Key: PCYVMKYWUZUQSJ-UHFFFAOYSA-N
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Description

(4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone;oxalic acid is a complex organic compound that combines a piperazine derivative with a fluorinated aromatic ketone and oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone typically involves the reaction of 4-butan-2-ylpiperazine with 2-fluorobenzoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors could also be explored to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The piperazine ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized piperazine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between fluorinated aromatic compounds and biological macromolecules. It may also serve as a probe for investigating the role of piperazine derivatives in biological systems.

Medicine

In medicinal chemistry, (4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone is of interest due to its potential pharmacological properties. It may be explored as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of (4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the fluorinated aromatic ring can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-Butylpiperazin-1-yl)-(2-fluorophenyl)methanone
  • (4-Methylpiperazin-1-yl)-(2-fluorophenyl)methanone
  • (4-Ethylpiperazin-1-yl)-(2-fluorophenyl)methanone

Uniqueness

(4-Butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone is unique due to the presence of the butan-2-yl group on the piperazine ring, which can influence its chemical reactivity and biological activity. The fluorinated aromatic ring also contributes to its distinct properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

IUPAC Name

(4-butan-2-ylpiperazin-1-yl)-(2-fluorophenyl)methanone;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O.C2H2O4/c1-3-12(2)17-8-10-18(11-9-17)15(19)13-6-4-5-7-14(13)16;3-1(4)2(5)6/h4-7,12H,3,8-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYVMKYWUZUQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)C(=O)C2=CC=CC=C2F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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